N-(4-ethoxyphenyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-(4-ETHOXYPHENYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a furyl group, and a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(4-ETHOXYPHENYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the ethoxyphenyl and furyl groups. Common reagents used in these reactions include ethyl 4-ethoxybenzoate, 2-furylboronic acid, and various catalysts such as palladium on carbon (Pd/C) for coupling reactions. The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for research and application.
Chemical Reactions Analysis
Types of Reactions
N~4~-(4-ETHOXYPHENYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N~4~-(4-ETHOXYPHENYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N4-(4-ETHOXYPHENYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-ETHOXYPHENYL 2-FURYL KETONE: Shares the ethoxyphenyl and furyl groups but differs in the core structure.
N-(4-ETHOXYPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE: Similar functional groups but different overall structure.
Uniqueness
N~4~-(4-ETHOXYPHENYL)-6-(2-FURYL)-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H20N4O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-6-(furan-2-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H20N4O3/c1-4-27-15-9-7-14(8-10-15)22-21(26)16-12-17(18-6-5-11-28-18)23-20-19(16)13(2)24-25(20)3/h5-12H,4H2,1-3H3,(H,22,26) |
InChI Key |
ZPRMLWFXACGHTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=NC3=C2C(=NN3C)C)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.